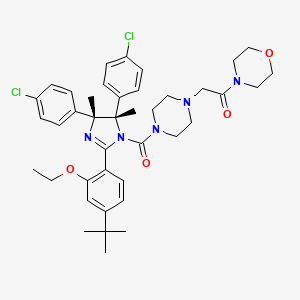

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Descripción general

Descripción

El compuesto “Inhibidor racémico de la interacción entre las proteínas p53 y MDM2” es un inhibidor de molécula pequeña diseñado para interrumpir la interacción entre la proteína p53 y la proteína homóloga del minuto doble 2 del ratón (MDM2). La proteína p53 es un supresor tumoral crucial que regula el ciclo celular e induce la apoptosis en respuesta al estrés celular. MDM2 es un regulador negativo de p53, que promueve su ubiquitinación y posterior degradación. Al inhibir la interacción entre p53 y MDM2, este compuesto tiene como objetivo restaurar la función supresora de tumores de p53, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Mecanismo De Acción

El inhibidor racémico de la interacción entre las proteínas p53 y MDM2 ejerce sus efectos uniéndose al dominio de unión a p53 de MDM2. Esta unión interrumpe la interacción entre p53 y MDM2, evitando la ubiquitinación y degradación de p53. Como resultado, los niveles de p53 aumentan, lo que lleva a la activación de sus funciones supresoras de tumores, incluida la detención del ciclo celular y la apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del inhibidor racémico de la interacción entre las proteínas p53 y MDM2 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Una ruta sintética común implica la reacción de una imidazolina sustituida con fosgeno para formar un intermediario de cloruro de carbamoilo. Este intermediario se trata luego con piperazina y una solución de cloruro de hidrógeno en éter para producir el inhibidor racémico .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía. Además, la producción a gran escala puede requerir el desarrollo de condiciones de reacción eficientes y escalables, incluido el uso de reactores de flujo continuo y plataformas de síntesis automatizadas .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor racémico de la interacción entre las proteínas p53 y MDM2 se somete principalmente a reacciones de sustitución durante su síntesis. Los pasos clave implican la formación de cloruro de carbamoilo y su posterior reacción con piperazina .

Reactivos y condiciones comunes

Fosgeno: Se utiliza para formar el intermediario de cloruro de carbamoilo.

Piperazina: Reacciona con el cloruro de carbamoilo para formar el producto final.

Cloruro de hidrógeno en éter: Se utiliza para facilitar la reacción de acoplamiento final.

Productos principales

El producto principal de estas reacciones es el inhibidor racémico, que es una mezcla de dos enantiómeros. Estos enantiómeros se pueden separar y purificar para obtener el compuesto deseado con alta pureza enantiomérica .

Aplicaciones Científicas De Investigación

El inhibidor racémico de la interacción entre las proteínas p53 y MDM2 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Comparación Con Compuestos Similares

Compuestos similares

Nutlin-3a: Un conocido inhibidor de MDM2 que también interrumpe la interacción p53-MDM2.

Derivados de terfenilo: Diseñados para imitar la estructura de hélice α del péptido N-terminal de p53 e inhibir la interacción p53-MDM2.

Singularidad

El inhibidor racémico de la interacción entre las proteínas p53 y MDM2 es único en su naturaleza racémica, proporcionando una mezcla de enantiómeros que se pueden separar y estudiar individualmente. Esto permite una comprensión más completa de la actividad biológica del compuesto y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-PVXQIPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678914 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-14-9 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.